4-Borono-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-Borono-3-(trifluoromethyl)benzoic acid is a synthetic organic compound characterized by the presence of a boronic acid group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of 4-Borono-3-(trifluoromethyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Borono-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, hydroxylated derivatives, and substituted benzene derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Borono-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Borono-3-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-(Trifluoromethyl)benzoic acid: Lacks the boronic acid group, making it less versatile in certain chemical reactions.
Uniqueness
4-Borono-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the boronic acid and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The boronic acid group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-borono-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)5-3-4(7(13)14)1-2-6(5)9(15)16/h1-3,15-16H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHFTRMJPJTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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